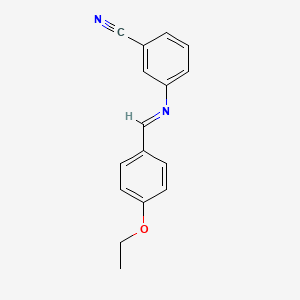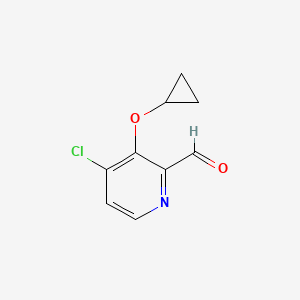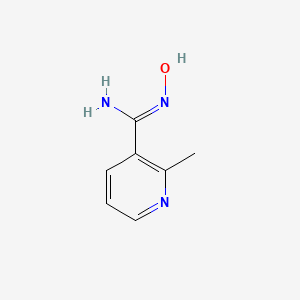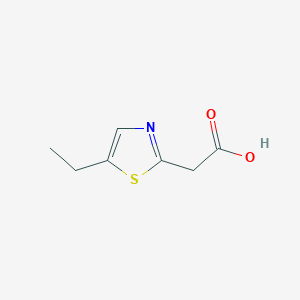![molecular formula C44H44N2P2 B14802855 (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine](/img/structure/B14802855.png)
(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in various catalytic processes. Its unique structure, featuring two diphenylphosphino groups and a cyclohexane-1,2-diamine backbone, allows for high enantioselectivity in catalytic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 2-(diphenylphosphino)benzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified using column chromatography to obtain the desired chiral ligand in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine undergoes various types of reactions, including:
Complexation: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation and Reduction: Participates in oxidation-reduction reactions when coordinated with metal centers.
Substitution: Involved in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Reagents: Transition metal salts (e.g., palladium acetate, rhodium chloride), bases (e.g., sodium hydride), and solvents (e.g., THF, dichloromethane).
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Major Products
The major products formed from these reactions are metal-ligand complexes that are highly active in catalytic processes, particularly in asymmetric hydrogenation and cross-coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine is widely used as a chiral ligand in asymmetric catalysis. It is instrumental in the synthesis of enantiomerically pure compounds, which are essential in the pharmaceutical industry.
Biology and Medicine
The compound’s ability to form chiral metal complexes makes it valuable in the development of drugs and biologically active molecules. It is used in the synthesis of chiral intermediates for pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its role in catalysis helps in the efficient and selective synthesis of various chemical products.
Mecanismo De Acción
The mechanism of action of (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine involves the formation of chiral metal complexes. These complexes facilitate asymmetric catalysis by providing a chiral environment around the metal center, which influences the stereochemistry of the reaction. The molecular targets include transition metals, and the pathways involved are primarily related to catalytic cycles in hydrogenation and cross-coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
(R,R)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine: The enantiomer of the compound , used in similar catalytic applications.
(S,S)-N,N-Bis[2-(diphenylphosphino)benzyl]ethane-1,2-diamine: A similar chiral ligand with an ethane backbone instead of cyclohexane.
(R,R)-N,N-Bis[2-(diphenylphosphino)benzyl]butane-1,2-diamine: Another related compound with a butane backbone.
Uniqueness
(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine is unique due to its cyclohexane backbone, which provides rigidity and enhances enantioselectivity in catalytic reactions. This structural feature distinguishes it from other similar compounds and makes it particularly effective in asymmetric synthesis.
Propiedades
Fórmula molecular |
C44H44N2P2 |
|---|---|
Peso molecular |
662.8 g/mol |
Nombre IUPAC |
2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine |
InChI |
InChI=1S/C44H44N2P2/c45-41-29-15-16-30-42(41)46(33-35-19-13-17-31-43(35)47(37-21-5-1-6-22-37)38-23-7-2-8-24-38)34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42H,15-16,29-30,33-34,45H2 |
Clave InChI |
GEZITKLHMKZYMH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)N)N(CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}](/img/structure/B14802780.png)
![[4-Oxo-5-(5-phenylfuran-2-yl-methylene)-2-thioxothiazolidin-3-yl]acetic acid](/img/structure/B14802785.png)
![3-{[(E)-(3-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802794.png)

![9H-pyrido[2,3-b]indol-1-ium](/img/structure/B14802801.png)
![2-[4-[[4-[[4-[[4-(2-Carboxypropan-2-yloxy)-2-chlorophenyl]carbamoylamino]phenyl]methyl]phenyl]carbamoylamino]-3-chlorophenoxy]-2-methylpropanoic acid](/img/structure/B14802802.png)
![(1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B14802810.png)
![3,4-dihydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14802812.png)


![N-[[4-(3-fluoropropoxy)phenyl]methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B14802831.png)
![hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one](/img/structure/B14802838.png)
![2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]acetic acid](/img/structure/B14802839.png)
